molecular formula C9H11NO3 B8526395 2-Acetoxymethyl-5-methoxypyridine

2-Acetoxymethyl-5-methoxypyridine

Cat. No.: B8526395
M. Wt: 181.19 g/mol
InChI Key: MBCWGLWTUUITAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound features:

  • Acetoxymethyl group (-OCOCH₃-CH₂) at position 2.
  • Methoxy group (-OCH₃) at position 5.
    This ester-functionalized pyridine derivative is likely used as an intermediate in organic synthesis or pharmaceuticals, where the acetoxymethyl group may act as a protecting group or a prodrug moiety.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(5-methoxypyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H11NO3/c1-7(11)13-6-8-3-4-9(12-2)5-10-8/h3-5H,6H2,1-2H3

InChI Key

MBCWGLWTUUITAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine derivatives share partial structural similarities with 2-Acetoxymethyl-5-methoxypyridine:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
2-Chloro-5-methoxypyridine Chloro (C2), Methoxy (C5) Halide, Ether Reactive in nucleophilic substitutions; intermediate in agrochemicals
5-(Chloromethyl)-2-methoxypyridine Chloromethyl (C5), Methoxy (C2) Alkyl halide, Ether Versatile synthon for cross-coupling; pharmaceutical intermediates
2-Ethoxy-5-methylpyridin-3-amine Ethoxy (C2), Methyl (C5), Amine (C3) Ether, Alkyl, Amine Potential ligand or bioactive compound; enhanced solubility due to amine
3-Amino-5-methoxypyridin-4-ol·2HCl Amino (C3), Methoxy (C5), Hydroxy (C4) Amine, Ether, Alcohol (salt form) High polarity; pharmaceutical applications (e.g., antiviral agents)
Key Observations:
  • Substituent Position : The placement of functional groups significantly impacts reactivity. For example, 2-Chloro-5-methoxypyridine (C2 chloro) is more reactive in SNAr reactions than 5-(Chloromethyl)-2-methoxypyridine (C5 chloromethyl) due to proximity to the pyridine nitrogen .
  • Functional Group Reactivity: Chloro vs. Acetoxymethyl: Chloro groups (as in ) are superior leaving groups compared to acetoxymethyl esters, which require hydrolysis (e.g., under basic conditions) to activate. Amine vs.

Physicochemical Properties

Property This compound* 2-Chloro-5-methoxypyridine 5-(Chloromethyl)-2-methoxypyridine
Molecular Weight (g/mol) ~197.2 (estimated) 159.58 173.61
Polarity Moderate (ester + ether) Low (halide + ether) Moderate (alkyl halide + ether)
Reactivity Hydrolysis-prone ester High (SNAr, Suzuki coupling) Moderate (alkylation, cross-coupling)
Typical Applications Prodrugs, protecting groups Agrochemical intermediates API synthesis, polymer chemistry

*Theoretical values due to lack of direct data.

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